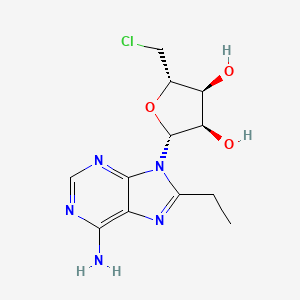

5'-Chloro-5'-deoxy-8-ethyladenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5'-Chloro-5'-deoxy-8-ethyladenosine is a useful research compound. Its molecular formula is C12H16ClN5O3 and its molecular weight is 313.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Pain Management

One of the most significant applications of 5'-Chloro-5'-deoxy-8-ethyladenosine is in the management of neuropathic pain. Research has demonstrated that chronic administration of this compound can alleviate mechanical allodynia and thermal hyperalgesia in mouse models of neuropathic pain induced by spared nerve injury (SNI). The analgesic effects were noted at a dose of 0.5 mg/kg, significantly reducing pain sensitivity without affecting motor coordination or cardiovascular functions .

Table 1: Effects of this compound on Pain Models

| Parameter | Control (Saline) | This compound (0.5 mg/kg) |

|---|---|---|

| Mechanical Allodynia | High | Significantly Reduced (Days 3 & 7) |

| Thermal Hyperalgesia | High | Significantly Reduced (Days 3 & 7) |

| Motor Coordination | Normal | No Significant Change |

| Blood Pressure | Normal | No Significant Change |

1.2 Neuroprotective Effects

In addition to its analgesic properties, this compound exhibits neuroprotective effects by modulating glial cell activation. Studies have shown that treatment with this compound reduces the activation of microglia and astrocytes in the spinal cord following nerve injury. This reduction is associated with decreased inflammation and improved neuronal health, highlighting its potential for treating neurodegenerative conditions .

Mechanistic Insights

The mechanisms underlying the effects of this compound involve its action as an adenosine A1 receptor agonist. The compound has a high selectivity for the A1 receptor, with a Ki value of approximately 0.51 nM, indicating its potency in activating this receptor compared to others such as A2A and A3 . The activation of A1 receptors is crucial for mediating analgesic effects and reducing glial activation.

Table 2: Receptor Binding Affinity of this compound

| Receptor Type | Ki Value (nM) |

|---|---|

| A1 | 0.51 |

| A2A | 1340 |

| A2B | 2740 |

| A3 | 1290 |

Case Studies

3.1 Neuropathic Pain Model Study

In a controlled study, mice subjected to SNI showed significant behavioral changes post-treatment with this compound. The study utilized behavioral assays to assess pain responses over a week-long period post-injury. Results indicated that treatment led to a marked decrease in pain responses compared to controls, supporting its potential utility in clinical settings for neuropathic pain relief .

3.2 Glial Cell Activation Study

Another study focused on the impact of this compound on glial cell activation in the spinal cord following nerve injury. Immunohistochemical analysis revealed that treatment with this compound resulted in a significant reduction in activated microglia and astrocytes, suggesting a mechanism by which the compound exerts its neuroprotective effects .

Propriétés

Formule moléculaire |

C12H16ClN5O3 |

|---|---|

Poids moléculaire |

313.74 g/mol |

Nom IUPAC |

(2R,3R,4S,5S)-2-(6-amino-8-ethylpurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H16ClN5O3/c1-2-6-17-7-10(14)15-4-16-11(7)18(6)12-9(20)8(19)5(3-13)21-12/h4-5,8-9,12,19-20H,2-3H2,1H3,(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 |

Clé InChI |

OBAJWSLTANIUDY-JJNLEZRASA-N |

SMILES isomérique |

CCC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N |

SMILES canonique |

CCC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CCl)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.